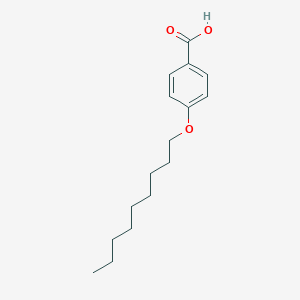

4-(Nonyloxy)benzoic acid

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-nonoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O3/c1-2-3-4-5-6-7-8-13-19-15-11-9-14(10-12-15)16(17)18/h9-12H,2-8,13H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOZLUAUKDKKZHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCOC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90166503 | |

| Record name | p-Nonyloxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90166503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15872-43-2 | |

| Record name | 4-(Nonyloxy)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15872-43-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Nonyloxybenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015872432 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Nonyloxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90166503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 4 Nonyloxy Benzoic Acid

Established Synthetic Pathways for 4-(Nonyloxy)benzoic Acid

The creation of the ether linkage in this compound is a cornerstone of its synthesis, typically involving the reaction of a phenoxide with an alkyl halide.

A common and direct method for synthesizing this compound involves the Williamson ether synthesis. This reaction is conducted by treating 4-hydroxybenzoic acid with n-nonyl bromide in the presence of a base. researchgate.netresearchgate.net In a typical procedure, 4-hydroxybenzoic acid is dissolved in a solvent mixture, such as ethanol (B145695) and water, along with a base like potassium hydroxide (B78521) (KOH). researchgate.net The base deprotonates the phenolic hydroxyl group of 4-hydroxybenzoic acid, forming a more nucleophilic phenoxide ion.

The subsequent addition of n-nonyl bromide to the reaction mixture initiates a nucleophilic substitution (SN2) reaction. The phenoxide ion attacks the electrophilic carbon atom of n-nonyl bromide, displacing the bromide ion and forming the ether linkage. The mixture is typically heated under reflux for an extended period, often 24 hours, to ensure the completion of the reaction. researchgate.net Following the initial reflux, additional base may be added to hydrolyze any ester that might have formed as a byproduct, and the reflux is continued for several more hours. The final product is isolated by cooling the reaction mixture, acidifying it with an acid like hydrochloric acid (HCl) to precipitate the carboxylic acid, and then filtering and washing the resulting solid. researchgate.net This method is effective, often resulting in high yields of the desired product.

An alternative and widely used pathway involves a two-step process starting with an ester of 4-hydroxybenzoic acid, such as methyl 4-hydroxybenzoate (B8730719). ums.edu.myrsc.orgrsc.org This approach is a form of alkylation, a class of reactions where an alkyl group is attached to a substrate. researchgate.net In the first step, methyl 4-hydroxybenzoate is reacted with an alkyl bromide, specifically 1-bromononane (B48978), in the presence of a base. ums.edu.myrsc.orgrsc.org This reaction proceeds via the same Williamson ether synthesis mechanism described previously, yielding methyl 4-(nonyloxy)benzoate.

The second step is the hydrolysis of the methyl ester to the corresponding carboxylic acid. rsc.orgscribd.com The crude methyl 4-(nonyloxy)benzoate is heated under reflux with a strong base, like aqueous potassium hydroxide (KOH), in a suitable solvent system like ethanol and tetrahydrofuran (B95107) (THF). scribd.com This saponification process cleaves the ester bond. Subsequent acidification of the mixture precipitates the final product, this compound, which can then be purified by recrystallization. rsc.orgscribd.com This two-step alkylation method is advantageous as it can sometimes lead to cleaner reactions and easier purification compared to the direct alkylation of the free acid. ums.edu.myrsc.org

Microwave-assisted synthesis has emerged as a powerful technique in organic chemistry, offering significant advantages such as dramatically reduced reaction times, increased yields, and often cleaner product profiles compared to conventional heating methods. ijprdjournal.comajrconline.orgslideshare.net This method utilizes microwave irradiation to heat the reaction mixture rapidly and uniformly. ijprdjournal.com

While specific literature detailing the microwave-assisted synthesis of this compound is not widely reported, the principles can be directly applied to the established nucleophilic substitution pathways. The reaction between 4-hydroxybenzoic acid (or its ester) and n-nonyl bromide could be significantly accelerated under microwave irradiation. ajrconline.orgslideshare.net This approach would likely involve mixing the reactants in a suitable solvent, possibly with a phase-transfer catalyst, and exposing the mixture to microwave energy for a much shorter duration than the hours or days required for conventional refluxing. ajrconline.org The efficiency of microwave heating could make this a more sustainable and time-efficient method for producing this compound and its derivatives. ijprdjournal.comslideshare.net

Spectroscopic Characterization of this compound and its Derivatives

The structural confirmation of this compound and its derivatives relies heavily on spectroscopic techniques. Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy are indispensable tools for elucidating the molecular structure and confirming the presence of key functional groups.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H-NMR: The ¹H-NMR spectrum of this compound shows characteristic signals that confirm its structure. rsc.orgscribd.com The aromatic protons appear as two distinct doublets in the downfield region. The two protons on the aromatic ring adjacent to the carboxylic acid group typically resonate at a lower field (around 8.06 ppm) compared to the two protons adjacent to the nonyloxy group (around 6.94 ppm) due to the electron-withdrawing nature of the carboxyl group. scribd.com A triplet at approximately 4.03 ppm is characteristic of the two methylene (B1212753) protons (-O-CH₂-) directly attached to the oxygen atom. The remaining methylene protons of the nonyl chain appear as a series of multiplets in the upfield region (around 1.21-1.82 ppm). Finally, a triplet at the highest field (around 0.90 ppm) corresponds to the terminal methyl group (-CH₃) of the nonyl chain. scribd.com

¹³C-NMR: The ¹³C-NMR spectrum provides complementary information about the carbon skeleton. rsc.orgscribd.com The spectrum for this compound shows a signal for the carboxylic acid carbon at a very low field (around 172.06 ppm). scribd.com The aromatic carbons show distinct signals, with the carbon attached to the oxygen (C-O) appearing around 163.72 ppm and the carbon attached to the carboxyl group (C-COOH) around 121.40 ppm. scribd.com The methylene carbon of the ether linkage (-O-CH₂-) is typically found around 68.31 ppm. scribd.com The other carbons of the nonyl chain resonate in the upfield region from approximately 14.11 ppm to 31.88 ppm. rsc.orgscribd.com

Table 1: ¹H-NMR and ¹³C-NMR Spectral Data for this compound Data sourced from CDCl₃ solvent. scribd.com

| Assignment | ¹H-NMR Chemical Shift (δ, ppm) | ¹³C-NMR Chemical Shift (δ, ppm) |

| -COOH | - | 172.06 |

| Ar-H (ortho to -COOH) | 8.06 (d, J=8.4 Hz, 2H) | 132.35 |

| Ar-H (ortho to -O) | 6.94 (d, J=8.4 Hz, 2H) | 114.20 |

| Ar-C-COOH | - | 121.40 |

| Ar-C-O | - | 163.72 |

| -O-CH₂ - | 4.03 (t, J=6.6 Hz, 2H) | 68.31 |

| -O-CH₂-CH₂ - | 1.82 (q, J=6.8 Hz, 2H) | 29.10 |

| -(CH₂)₆- | 1.21–1.51 (m, 10H) | 22.68, 25.99, 29.26, 29.37, 29.52, 31.88 |

| -CH₃ | 0.90 (t, J=6.8 Hz, 3H) | 14.11 |

FTIR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation. The FTIR spectrum of this compound displays several characteristic absorption bands that confirm its structure. rsc.orgscribd.com A very broad absorption band is typically observed in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid dimer, a result of intermolecular hydrogen bonding. rsc.org The C=O stretching vibration of the carbonyl group in the carboxylic acid appears as a strong, sharp peak around 1680-1700 cm⁻¹. scribd.com The C-O stretching vibrations of the ether linkage and the carboxylic acid contribute to absorptions in the fingerprint region, typically around 1250 cm⁻¹. rsc.org The C-H stretching vibrations of the aliphatic nonyl chain are observed as sharp peaks just below 3000 cm⁻¹ (around 2850-2920 cm⁻¹). scribd.com

Table 2: FTIR Spectral Data for this compound Data sourced from reference scribd.com.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3433-3015 | O-H Stretch | Carboxylic Acid (H-bonded) |

| 2920, 2850 | C-H Stretch | Aliphatic (Nonyl chain) |

| 1734 | C=O Stretch | Carboxylic Acid |

| 1558, 1508 | C=C Stretch | Aromatic Ring |

| 1177 | C-O Stretch | Ether / Carboxylic Acid |

UV-Visible Spectroscopy for Structural Confirmation

UV-Visible (UV-Vis) spectroscopy is a fundamental technique employed to confirm the structural integrity of this compound and its derivatives. The analysis focuses on the electronic transitions within the molecule, particularly those associated with the aromatic benzene (B151609) ring and the carboxyl group. The absorption spectra of benzoic acid and its derivatives typically exhibit characteristic bands in the UV region. rsc.org For instance, benzoic acid in an aqueous solution shows a strong absorption band (B-band) around 230 nm and a broader, less intense band (C-band) near 274 nm. rsc.org

In studies involving this compound, also known by the abbreviation 9OBA, UV-Vis spectroscopy is routinely used to verify its structure, often in the context of creating composite materials. researchgate.netresearchgate.net For example, it has been used to confirm the presence and stability of the 9OBA molecular structure after being dispersed with gold nanoparticles. researchgate.netresearchgate.net

The absorption characteristics can be influenced by the molecular environment and structural modifications. For related 4-alkoyloxy benzoic acids, a blue shift in the absorption spectra has been observed with an increase in the length of the alkyl side chain. nih.gov Furthermore, the energy band gap of these materials, a crucial parameter for optical applications, can be evaluated from the UV-Vis spectra using a Tauc plot. nih.gov These analyses underscore the utility of UV-Vis spectroscopy in both confirming the basic molecular framework and in characterizing the electronic properties of materials derived from this compound.

Elemental Analysis (CHN)

Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, is a crucial method for verifying the empirical formula and purity of synthesized this compound. This combustion analysis determines the mass percentages of carbon, hydrogen, and nitrogen in a sample. For this compound (C₁₆H₂₄O₃), the analysis provides a direct comparison between the theoretically calculated elemental composition and the experimental values obtained from a synthesized sample.

This technique is a standard procedure in the characterization of new organic materials, including derivatives of this compound such as Schiff bases and cyclotriphosphazene-based structures. rsc.orgresearchgate.netikm.org.my A close agreement between the found and calculated percentages (typically with a percentage error below 0.4%) provides strong evidence for the successful synthesis and high purity of the target compound. researchgate.net

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | Theoretical Percentage (%) |

| Carbon | C | 12.01 | 192.16 | 72.69% |

| Hydrogen | H | 1.008 | 24.192 | 9.15% |

| Oxygen | O | 16.00 | 48.00 | 18.16% |

| Total | C₁₆H₂₄O₃ | 264.36 | 100.00% |

Note: The table presents the calculated theoretical values for this compound.

Derivatization Strategies for Advanced Materials and Applications

This compound serves as a versatile building block for the synthesis of more complex molecules with specific functionalities, particularly for applications in materials science. Its structure, featuring a rigid benzoic acid core, a flexible nonyloxy tail, and a reactive carboxylic acid group, makes it an ideal precursor for various derivatization reactions.

Esterification is a primary strategy for incorporating this compound into liquid crystalline (LC) materials. sigmaaldrich.comsigmaaldrich.com The carboxylic acid group readily reacts with alcohols or phenols to form benzoate (B1203000) esters, which are a prominent class of liquid crystals. nih.gov These reactions typically extend the molecular structure, creating the elongated, rod-like (calamitic) shape that is conducive to the formation of mesophases.

A common method for this esterification is the DCC/DMAP coupling reaction. nih.govnih.gov In this procedure, this compound is reacted with a desired alcohol or phenol (B47542) in the presence of N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. nih.gov This method has been successfully used to synthesize a variety of liquid crystalline benzoates, including those with chiral properties for ferroelectric applications. sigmaaldrich.comsigmaaldrich.com For example, new series of Schiff base/ester compounds have been prepared by reacting a supramolecular imino acid with various substituted phenols using this technique. nih.gov Similarly, complex calamitic liquid crystals have been synthesized through the esterification of 4-(4-n-dodecyloxybenzoyloxy)benzoic acid with 4-benzyloxyphenol. nih.gov The resulting benzoate esters often exhibit nematic and/or smectic mesophases, with the thermal properties being tunable based on the structure of the alcohol or phenol component. researchgate.net

This compound is a valuable precursor for the synthesis of complex liquid crystals containing Schiff base (also known as azomethine or imine) linkages (-CH=N-). While the benzoic acid itself does not directly form the Schiff base, it is first converted into a reactive intermediate which is then integrated into a larger molecule containing the imine group.

A typical synthetic route involves converting the carboxylic acid group into a more reactive derivative, which is then used to acylate another molecule that will ultimately form part of the Schiff base structure. For example, research has shown the synthesis of a series of new Schiff-base–diester compounds where the 4-(nonyloxy)benzoyl moiety is a key component. rsc.org In these syntheses, the acid is used to create an intermediate that is subsequently linked to a central benzylidene unit, which contains the Schiff base linkage. rsc.org

A sophisticated application of this compound is its use as a building block for star-shaped and dendritic macromolecules based on a cyclotriphosphazene (B1200923) core. rsc.orgresearchgate.net Hexachlorocyclotriphosphazene (HCCP), a cyclic inorganic molecule with the formula (NPCl₂)₃, serves as a versatile scaffold due to its six reactive phosphorus-chlorine bonds. scispace.com These P-Cl bonds can be sequentially substituted by nucleophiles, allowing for the precise construction of highly functionalized, six-armed molecules. rsc.org

In this context, this compound is first converted into a suitable intermediate containing a nucleophilic group, such as an amine or a phenol. rsc.orgresearchgate.net This functionalized "arm" is then reacted with the HCCP core. For instance, a multi-step synthesis can produce an amine-terminated mesogenic unit containing the 4-(nonyloxy)benzoyl group, which then displaces the chlorine atoms on the cyclotriphosphazene ring via a nucleophilic substitution reaction. rsc.orgresearchgate.net

This methodology has been used to create novel, six-armed cyclotriphosphazene compounds that incorporate both amide and Schiff base linkages derived from this compound. rsc.orgresearchgate.net The resulting star-shaped molecules often exhibit unique properties, such as liquid crystallinity and enhanced fire retardancy, making them promising for applications in advanced materials. rsc.orgrsc.org The cyclotriphosphazene core provides thermal stability, while the mesogenic arms derived from this compound induce self-assembly into ordered liquid crystalline phases. researchgate.netscience.gov

Advanced Studies on Liquid Crystalline Behavior of 4 Nonyloxy Benzoic Acid

Mesophase Characterization and Phase Transitions

4-(Nonyloxy)benzoic acid (NOBA) is a thermotropic liquid crystal, meaning it exhibits liquid crystalline phases as a function of temperature. The mesomorphic behavior of this compound is characterized by the formation of dimers through hydrogen bonding between the carboxylic acid groups of two molecules. researchgate.netcyberleninka.ru This dimerization is a crucial factor in the establishment of its liquid crystalline phases. The compound displays an enantiotropic liquid crystalline nature, meaning the liquid crystal phases are observed upon both heating and cooling. The sequence of phases observed for this compound is generally Crystal (Cr) to Smectic C (SmC) to Nematic (N) to Isotropic (I). researchgate.net

Upon heating, this compound transitions into a nematic (N) phase. This phase is characterized by molecules that have long-range orientational order, meaning they tend to align along a common axis, known as the director, but lack long-range positional order. Under a polarizing optical microscope, the nematic phase of NOBA typically displays a schlieren texture, which is distinguished by the appearance of thread-like disclinations. cyberleninka.ru

The temperature range for the nematic phase of pure this compound has been observed between 115.5°C and 121°C in one study and between approximately 118°C and 141°C in another. ijirset.com The stability of the nematic phase can be influenced by external factors. For instance, blending NOBA with other alkylbenzoic acids can extend the temperature range of the nematic phase. Conversely, the nematic-isotropic transition temperature can be shifted; for example, applying a high shear rate can lower this transition temperature by disrupting the molecular alignment.

The Smectic C (SmC) phase is another key mesophase of this compound, occurring at temperatures below the nematic phase. In the Smectic C phase, the molecules are arranged in layers. Within these layers, the molecules have orientational order and are tilted with respect to the layer normal. cyberleninka.ru This phase exhibits textures such as the schlieren smectic C texture and mosaic textures, which can feature periodic striations indicative of the tilted molecular layers. cyberleninka.ru

The temperature range for the SmC phase has been reported to occur below 116°C upon cooling. In a study of a hydrogen-bonded complex involving NOBA, a smectic C phase was observed between 83.5°C and 115.5°C. ijirset.com The thermal stability of the SmC phase can be enhanced through certain modifications, such as Li+3 ion beam irradiation, which has been shown to increase the temperature range of this phase. researchgate.net

In its solid state, this compound exists in a crystalline (Cr) phase. The crystal structure of 4-alkoxybenzoic acids, including NOBA, is characterized by the formation of dimers. researchgate.net These dimers are created by pairs of strong O–H···O hydrogen bonds between the carboxyl groups of two adjacent molecules. researchgate.net The crystal packing often consists of distinct regions: loosely packed aliphatic regions formed by the nonyloxy chains and closely packed aromatic regions with significant π-stacking interactions between the benzene (B151609) rings. researchgate.net The transition from the crystalline phase to the first mesophase (Smectic C) occurs upon heating at a specific melting point.

At a sufficiently high temperature, known as the clearing point, this compound transitions from the ordered nematic liquid crystal phase to a disordered isotropic (I) liquid phase. In the isotropic phase, the molecules have no long-range orientational or positional order, and the material behaves as a conventional liquid. This transition is reversible, and upon cooling, the nematic phase reforms from the isotropic liquid. The nematic to isotropic phase transition temperature for NOBA has been reported at values such as 121°C and approximately 141°C, depending on the specific study. ijirset.com

The mesomorphic properties of the homologous series of 4-alkoxybenzoic acids are strongly dependent on the length of the alkoxy chain (the -O(CH₂)ₙCH₃ group). cyberleninka.ruacs.org This relationship dictates the type of liquid crystal phases that appear and their thermal stability.

Short Chains: Homologs with short alkyl chains tend to exhibit only a nematic phase. acs.org

Intermediate Chains: As the chain length increases, the compounds, including this compound (with n=8, for a nonyl chain), typically exhibit both a smectic C and a nematic phase. researchgate.netacs.org The temperature range of the smectic phase tends to increase with increasing chain length, while the nematic range often shrinks. cyberleninka.runih.gov

Long Chains: For compounds with very long alkyl chains, the nematic phase may be suppressed entirely, leading to the exclusive appearance of a smectic C phase. acs.org

This trend is attributed to the increasing influence of the van der Waals forces between the flexible alkyl chains, which promotes the layered ordering characteristic of smectic phases. nih.gov The stability of the nematic phase generally decreases as the alkoxy chain gets longer. nih.govnih.gov

Thermodynamic Investigations of Phase Behavior

The phase transitions of this compound have been extensively studied using thermodynamic techniques, primarily Differential Scanning Calorimetry (DSC) and inverse gas chromatography (IGC). researchgate.net DSC measurements allow for the precise determination of phase transition temperatures and the enthalpy changes (ΔH) associated with these transitions. These thermodynamic parameters provide insight into the energy required to transition between the crystalline, smectic, nematic, and isotropic states.

Inverse gas chromatography has also been employed to determine thermodynamic interaction parameters, such as the Flory-Huggins parameter, between NOBA (as a stationary phase) and various organic compounds (probes). researchgate.netresearchgate.net These studies provide information about the solvent quality for the liquid crystal in its different phases. researchgate.net

Interactive Data Table: Phase Transition Temperatures and Enthalpies for this compound

| Transition | Temperature (°C) | Enthalpy (kJ·mol⁻¹) |

| Crystal → Smectic C | 118.2 | 1.2371 |

| Smectic C → Nematic | 140.8 | 0.8532 |

| Nematic → Isotropic | 155.0 | 0.6421 |

| Note: Data sourced from a specific DSC analysis and may vary slightly between studies. |

Differential Scanning Calorimetry (DSC) for Phase Transition Determination

Differential Scanning Calorimetry is a fundamental technique for identifying the phase transitions of liquid crystalline materials like this compound. By measuring the heat flow into or out of a sample as a function of temperature, DSC can precisely determine the temperatures and enthalpy changes associated with transitions between crystalline, smectic, nematic, and isotropic phases.

Studies on pure NOBA reveal its enantiotropic liquid crystalline nature, meaning the liquid crystal phases are observed on both heating and cooling cycles. The material exhibits a phase sequence of Crystal (Cr) → Smectic C (SmC) → Nematic (N) → Isotropic (I) upon heating. tandfonline.com A typical DSC analysis shows distinct peaks corresponding to these transitions. The melting from the crystalline solid to the Smectic C phase occurs first, followed by a transition to the Nematic phase, and finally clearing to the isotropic liquid at the highest temperature.

The phase transition temperatures and associated enthalpy changes for pure this compound are summarized in the table below.

Table 1: Phase Transition Temperatures and Enthalpy Changes of this compound from DSC Analysis

| Transition | Temperature (°C) | Enthalpy (ΔH) (kJ·mol⁻¹) |

|---|---|---|

| Crystal → Smectic C | 118.2 | 1.2371 |

| Smectic C → Nematic | 140.8 | 0.8532 |

| Nematic → Isotropic | 155.0 | 0.6421 |

Data sourced from reference .

Further research has explored how external factors can modify these thermodynamic properties. For instance, studies involving the dispersion of Fe3O4 nanoparticles into NOBA have shown that the transition temperatures are generally reduced, although the thermal range of the nematic phase can be slightly increased. rjpbcs.com In another study, irradiating NOBA with a Li+3 ion beam was found to alter the phase transition temperatures and enthalpies. tandfonline.com Low irradiation fluences tended to depress the transition temperatures, but they increased linearly with higher fluences. tandfonline.com Notably, irradiation led to an increase in the transition enthalpies for the Cr-SmC, SmC-N, and N-I transitions, suggesting a change in the molecular ordering and interaction energies. tandfonline.com

Inverse Gas Chromatography (IGC) for Thermodynamic Parameter Determination

Inverse Gas Chromatography is a powerful technique used to characterize the thermodynamic properties of non-volatile materials, such as liquid crystals. In IGC, the material of interest, this compound, is used as the stationary phase within a chromatography column. Various known volatile organic compounds (probes) are then injected, and their retention times are measured at different temperatures. researchgate.netriss.kr This retention behavior is directly related to the interactions between the probe molecules and the liquid crystal stationary phase.

By analyzing these interactions, a suite of thermodynamic parameters can be calculated, providing a detailed understanding of the solvent-solute interactions at a molecular level. Research on NOBA using IGC has been conducted in the isotropic phase, typically in a temperature range such as 423.15–433.15 K, to determine key thermodynamic interaction parameters at infinite dilution. researchgate.netriss.kr

The Flory-Huggins interaction parameter (χ¹²∞) quantifies the interaction between a solvent (probe) and a polymer or, in this case, a liquid crystal. It is a crucial measure of solvent quality. A lower χ¹²∞ value indicates better miscibility. Studies using IGC to investigate the retention of various organic probes on this compound have determined these interaction parameters. researchgate.netriss.kr The findings from these thermodynamic analyses indicated that the selected organic probes acted as poor solvents for the liquid crystal in the tested temperature range. researchgate.netriss.kr

The equation-of-state interaction parameter provides a more refined understanding of interactions by accounting for free volume differences between the components, which the Flory-Huggins theory neglects. IGC has been employed to determine this parameter for the interactions between various probes and this compound, offering deeper insight into the system's thermodynamics. researchgate.netriss.kr

The mole fraction activity coefficient at infinite dilution (γ¹∞) is another important thermodynamic parameter derived from IGC measurements. It describes the deviation of a solvent's behavior from ideality when mixed with the stationary phase. For this compound, these coefficients were calculated from the retention behavior of probes to further characterize the interactions between the liquid crystal and the solvents. researchgate.netriss.kr

The effective exchange energy parameter (Xeff) is related to the energy required to break contacts between like molecules (solute-solute or solvent-solvent) and form new contacts between unlike molecules (solute-solvent). This parameter was successfully determined for the this compound system using the retention data obtained from IGC experiments. researchgate.netriss.kr

Residual thermodynamic parameters, such as the partial molar free energy, enthalpy, and entropy of sorption at infinite dilution, can also be calculated from IGC data. These values provide a comprehensive picture of the spontaneity and energetic driving forces of the interaction between the organic probes and the this compound stationary phase. researchgate.netriss.kr The determination of these parameters contributes to a complete thermodynamic profile of the material's interactions in its isotropic state. researchgate.netriss.kr

Helmholtz Free Energies and Entropies in Phase Stability Analysis

The stability of the various phases of this compound (NOBA) is intrinsically linked to its thermodynamic properties, specifically the Helmholtz free energy (A) and entropy (S). These parameters are crucial in understanding the transitions between the crystalline, smectic, nematic, and isotropic phases.

Theoretical calculations of Helmholtz free energies for different molecular configurations of NOBA have been performed to analyze phase behavior. researchgate.net Studies have shown that for various interaction modes, such as stacking and in-plane translations, the Helmholtz free energy values are lower at the nematic-isotropic (N-I) transition temperature (416K) compared to room temperature (300K). researchgate.net This indicates a higher stability of the mesophases at elevated temperatures. The negative sign of the free energy values increases in magnitude with temperature, further supporting this observation. researchgate.net

Entropy, a measure of the degree of randomness, plays a significant role in the liquid crystalline nature of NOBA. yu.edu.jo For a material to exhibit liquid crystalline properties, a moderate degree of randomness is required to maintain a balance between ordered and disordered states. researchgate.net The configurational entropy for NOBA has been observed to increase from room temperature to the N-I transition temperature. researchgate.net This increase in entropy signifies a greater degree of disorder at higher temperatures, which is consistent with the transition from more ordered phases (smectic) to less ordered phases (nematic) and finally to the isotropic liquid phase.

A comparison of Helmholtz free energy and entropy for different molecular configurations of NOBA in a dimethylformamide (DMF) solvent at both room temperature and the N-I temperature provides insights into the phase stability. researchgate.net

Table 1: Comparison of Helmholtz Free Energy (A) and Entropy (S) for NOBA in DMF researchgate.net

| Interaction Mode | Temperature (K) | Helmholtz Free Energy (A) (kcal/mol) | Entropy (S) (kcal/mol·K) |

| Stacking Rotation | 300 | - | - |

| 416 | Lower than at 300K | Higher than at 300K | |

| Stacking Translation | 300 | - | - |

| 416 | Lower than at 300K | Higher than at 300K | |

| In-plane Translation | 300 | - | - |

| 416 | Lower than at 300K | Higher than at 300K |

Note: Specific numerical values were not provided in the source material, but the trends were described.

Orientational Ordering and Molecular Interactions in Liquid Crystalline Phases

The liquid crystalline behavior of this compound is governed by the delicate balance of molecular interactions and the resulting orientational ordering of the molecules. These interactions are responsible for the formation and stability of the various mesophases.

A crucial aspect of the molecular organization in this compound is the formation of hydrogen-bonded dimers. nih.govmdpi.com The carboxylic acid groups of two NOBA molecules can form strong hydrogen bonds, leading to the creation of a more elongated and rigid supramolecular structure. nih.govmdpi.com This dimerization is a key factor in the stabilization of the liquid crystalline mesophases. nih.gov The formation of these dimers enhances the anisotropy of the molecular shape, which is a prerequisite for the formation of orientationally ordered phases like the nematic and smectic phases. nih.gov

The stability of these hydrogen-bonded dimers is influenced by temperature. As the temperature increases, the thermal energy can overcome the strength of the hydrogen bonds, leading to the dissociation of dimers into monomers. mdpi.com This process is gradual and plays a role in the sequence of phase transitions observed upon heating. mdpi.com The presence of both cyclic and open dimers, as well as monomeric species, can exist in a dynamic equilibrium. researchgate.net

The molecular ordering of this compound can be significantly influenced by the presence of solvents. yu.edu.joyu.edu.jo Polar aprotic solvents, such as dimethylformamide (DMF), can interact with the NOBA molecules and alter the intermolecular forces. yu.edu.joyu.edu.joresearchgate.net These solvents can affect the stability of the hydrogen-bonded dimers by solvating the individual molecules, which can lead to dimer dissociation. science.gov

Studies have shown that the interaction energy between NOBA molecules, and thus their ordering, is modified in the presence of a polar solvent like DMF. yu.edu.joresearchgate.net The solvent can induce changes in the phase transition temperatures and the range of stability of the liquid crystalline phases. researchgate.net The dielectric constant of the solvent is a critical factor, with a more pronounced effect on dimer dissociation observed in solvents with low dielectric constants. science.gov

Long-range interactions are primarily electrostatic in nature and include monopole-monopole, monopole-dipole, and dipole-dipole interactions. yu.edu.jo These interactions are calculated using methods like the modified Rayleigh-Schrödinger perturbation theory and multicentered-multipole expansion. yu.edu.joyu.edu.jo Short-range interactions, on the other hand, are dominated by repulsion and dispersion forces and are often modeled using a 6-exponential potential function. yu.edu.joyu.edu.jo

Computational studies have been employed to calculate these interaction energies for different molecular arrangements (stacking and in-plane) to determine the most energetically favorable configurations. yu.edu.joyu.edu.jo These calculations provide a molecular-level understanding of the forces driving the self-assembly and ordering of NOBA molecules in its various liquid crystalline phases.

The phase behavior of this compound can be manipulated by external stimuli, such as ion beam irradiation. researchgate.nettandfonline.com This technique allows for the modification of the material's properties for specific applications.

Studies involving Li+3 ion beam irradiation of this compound have demonstrated significant alterations in its phase transition temperatures. researchgate.nettandfonline.comresearchgate.net It has been observed that at low irradiation fluences, the phase transition temperatures (including the transitions to the smectic C, nematic, and isotropic phases) are initially depressed compared to the pure, unirradiated material. researchgate.nettandfonline.comresearchgate.net However, as the irradiation fluence increases, the transition temperatures have been found to increase linearly. researchgate.nettandfonline.comresearchgate.net

This behavior is attributed to the fragmentation of some of the hydrogen-bonded dimers into monomers upon irradiation. researchgate.nettandfonline.com This initial disruption of the ordered structure leads to a decrease in the temperatures required for phase transitions. The subsequent increase in transition temperatures at higher fluences suggests a more complex mechanism, potentially involving the creation of different molecular species or cross-linking that enhances the thermal stability of the mesophases. researchgate.netresearchgate.net

Furthermore, ion beam irradiation has been shown to improve the temperature range of the nematic and smectic C phases during both heating and cooling cycles. researchgate.nettandfonline.com An irradiation fluence of 1x10¹³ ions-cm⁻² has been specifically noted to increase the thermal stability of the smectic C phase. researchgate.netscience.gov

Table 2: Effect of Li+3 Ion Beam Irradiation on Phase Transition Temperatures of this compound researchgate.nettandfonline.comresearchgate.netresearchgate.net

| Irradiation Fluence | Trend in Phase Transition Temperatures |

| Low Fluence | Decrease compared to pure sample |

| Increasing Fluence | Linear increase |

| 1x10¹³ ions-cm⁻² | Increased thermal stability of SmC phase |

The ability to tune the phase transition temperatures of this compound through ion beam irradiation highlights its potential for use in advanced optical and electronic devices where precise control over material properties is essential. researchgate.net

Impact of External Stimuli on Phase Behavior (e.g., Ion Beam Irradiation)

Alterations in Thermal Stability of Mesophases

The thermal stability of the mesophases of this compound (NOBA) is subject to significant alterations by external physical and chemical influences. The pure compound exhibits a well-defined sequence of enantiotropic liquid crystalline phases, transitioning from a crystalline solid to smectic C (SmC), then to a nematic (N) phase, and finally to an isotropic liquid (I) upon heating. Differential scanning calorimetry (DSC) has identified the transition temperatures and associated enthalpy changes for these phases. researchgate.net

Table 1: Phase Transition Temperatures and Enthalpies for Pure this compound An interactive data table summarizing the thermal properties of this compound.

| Transition | Temperature (°C) | Enthalpy (kJ·mol⁻¹) |

|---|---|---|

| Crystal → Smectic C | 118.2 | 1.2371 |

| Smectic C → Nematic | 140.8 | 0.8532 |

| Nematic → Isotropic | 155.0 | 0.6421 |

Data sourced from DSC measurements.

The stability of these mesophases can be manipulated. For instance, the application of mechanical stress via a high shear rate can disrupt the molecular order. At a shear rate of 300 s⁻¹, the nematic-isotropic transition temperature is observed to decrease significantly, for example from 108°C to 95°C in one study, demonstrating that mechanical fields can shift phase equilibrium. nih.gov

Ion beam irradiation is another powerful tool for modifying the thermal properties. Studies involving Li+3 ion beam irradiation on NOBA have shown complex effects on phase stability. researchgate.netscience.gov Low fluences of irradiation tend to depress all phase transition temperatures compared to the pure material. researchgate.netresearchgate.net However, as the irradiation fluence increases, the transition temperatures can then increase linearly. researchgate.net Notably, an irradiation fluence of 1×10¹³ ions·cm⁻² has been shown to enhance the thermal stability of the smectic C phase. researchgate.net This suggests that irradiation can create defects that initially disrupt the liquid crystalline order but at higher doses may induce cross-linking or other structural changes that stabilize certain mesophases. researchgate.netaip.org

Furthermore, the thermal stability and the very existence of certain mesophases can be altered by forming supramolecular complexes through hydrogen bonding with other molecules. Blending NOBA with other alkylbenzoic acids can lead to the suppression of the smectic phase while extending the temperature range of the nematic phase by as much as 30°C. tandfonline.com This effect is attributed to the formation of asymmetric dimer interactions that frustrate the layered smectic ordering but are compatible with the orientational order of the nematic phase.

Fragmentation of Hydrogen Bonding and Monomer/Dimer Ratios

The liquid crystalline behavior of this compound is intrinsically linked to the formation of intermolecular hydrogen bonds. Like other benzoic acid derivatives, NOBA molecules self-assemble into dimeric structures via hydrogen bonding between their carboxylic acid groups. ijrar.orgnih.gov The presence and nature of this hydrogen bonding are routinely confirmed by Fourier Transform Infrared (FTIR) spectroscopy. researchgate.netijirset.comresearchgate.net

In the dimeric state, the stretching vibration of the carbonyl group (C=O) is shifted to a lower frequency compared to its monomeric form due to the hydrogen bond. researchgate.net In contrast, a carboxylic acid in its monomeric form, for instance in a dilute solution, exhibits this absorption at a higher wavenumber. researchgate.net

Table 2: Characteristic FTIR Absorption Frequencies for Monomer and Dimer Species of Carboxylic Acids An interactive data table showing the typical infrared absorption bands for monomeric and dimeric forms of carboxylic acids like NOBA.

| Species | C=O Stretching Frequency (cm⁻¹) | Note |

|---|---|---|

| Monomer | ~1760 | Observed in dilute solutions due to the electron-withdrawing effect. researchgate.net |

| Monomer | 1674 | Observed for monomeric carboxylic acid form. researchgate.net |

| Dimer | Lower than monomer | The C=O bond is weakened by hydrogen bonding, lowering the stretching frequency. researchgate.net |

Data sourced from FTIR spectroscopy studies. researchgate.net

An equilibrium exists between the hydrogen-bonded dimers and the free monomers. The ratio of these species can be altered by external stimuli, a process that involves the fragmentation of the hydrogen bonds. researchgate.net Ion beam irradiation has been identified as a method to induce such fragmentation. researchgate.netresearchgate.net Studies on NOBA and similar alkyloxybenzoic acids have shown that irradiation can break the hydrogen bonds in some of the dimers. researchgate.netresearchgate.net

Computational and Theoretical Studies of 4 Nonyloxy Benzoic Acid

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For molecules like 4-(Nonyloxy)benzoic acid, DFT is applied to predict various properties, including molecular structure, charge distribution, and reactivity, which helps in understanding its chemical behavior. banglajol.info

Molecular Modeling and Structure Framing

The initial step in the computational analysis of this compound, with the molecular formula C₁₆H₂₄O₃, involves defining its three-dimensional structure. journalijar.com The molecular geometry is typically constructed using established bond lengths and angles derived from crystallographic data of NOBA or closely related compounds. yu.edu.joresearchgate.net This provides a foundational framework for subsequent, more complex calculations. This optimized geometry is crucial for accurately predicting the molecule's electronic and thermodynamic properties. journalijar.com

Calculation of Atomic Charges and Dipole Moments

To understand the electronic landscape of this compound, methods like the Complete Neglect of Differential Overlap (CNDO/2) are employed. yu.edu.joyu.edu.jo This all-valence electron method calculates the net atomic charges and the dipole moment at each atomic center within the molecule. yu.edu.joresearchgate.netresearchgate.net These calculations are fundamental for determining how molecules will interact with each other. researchgate.net For the homologous series of p-n-alkyloxy benzoic acids, to which NOBA belongs, it has been observed that the polarity is largely unaffected by the increasing length of the alkyl chain. journalijar.com Studies on similar benzoic acid derivatives also utilize DFT to compute ground-state and excited-state dipole moments, which are often found to be higher in the excited state, indicating a more polar electronic distribution upon excitation. researchgate.net

Analysis of Polarizability and Reactivity Characteristics

The reactivity of this compound can be analyzed using DFT calculations. These methods predict electron localization around the benzoic acid core, which influences the molecule's reactivity. Key reactivity descriptors such as ionization energy, hardness, and electrophilicity are determined to predict how the molecule will behave in chemical reactions. banglajol.info The analysis of frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is essential. The energy gap between HOMO and LUMO provides insights into the chemical reactivity and kinetic stability of the molecule. banglajol.infonih.gov For the p-n-alkoxy benzoiac acid series, computational studies show that the polarizabilities are distributed anisotropically but are almost identical with an increase in the alkyl chain length. journalijar.com

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules. For this compound, these simulations provide a dynamic picture of how individual molecules move and interact over time, which is particularly useful for understanding its liquid crystal phases. journalijar.comresearchgate.net

Fluctuation of Intermolecular Interaction Energies

The behavior of this compound is heavily influenced by intermolecular interactions. Computational methods are used to calculate these interaction energies, which are typically broken down into long-range and short-range components. Long-range interactions are evaluated using a modified Rayleigh-Schrödinger perturbation theory with a multicentered-multipole expansion method, while short-range interactions are described by a 6-exponential potential function. researchgate.netyu.edu.jo The total interaction energy is the sum of components like electrostatic, polarization, and dispersion energies. asianpubs.org

Studies on NOBA analyze the fluctuation of these interaction energies as a function of the molecules' relative positions and orientations, particularly in stacking and in-plane arrangements. yu.edu.joresearchgate.net This analysis helps identify the most energetically stable configurations. For instance, in its pure form, the minimum interaction energy for a stacked configuration was found to be significantly lower than for an in-plane configuration, indicating a preference for stacking. yu.edu.jo

| Interaction Mode | Condition | Minimum Interaction Energy (kcal/mole) | Reference |

|---|---|---|---|

| Stacking | Pure Form | -5.8817 | yu.edu.jo |

| Stacking | In DMF Solvent | -0.1547 | yu.edu.jo |

| In-Plane | Pure Form | -1.7634 | yu.edu.jo |

| In-Plane | In DMF Solvent | -0.0464 | yu.edu.jo |

Rotational and Translational Coordinates Analysis

The stability of the liquid crystal phases of this compound is closely linked to the rotational and translational freedom of its molecules. researchgate.net Computational studies systematically vary the position and orientation of one molecule relative to another to map the energy landscape. yu.edu.joasianpubs.org The analysis focuses on finding regions where the interaction energy remains almost constant over a range of translations or rotations, as this indicates the presence of a stable phase. yu.edu.jo

For pure NOBA, such stable regions have been identified for different modes of interaction. For example, during stacking translation, the interaction energy was found to be nearly constant over a range of 20±2Å. yu.edu.jo This detailed analysis of molecular motion provides a theoretical basis for the existence and stability of the mesomorphic phases exhibited by the compound. yu.edu.jo

| Interaction Mode | Region of Constant Energy | Reference |

|---|---|---|

| Stacking Translation | 20±2 Å | yu.edu.jo |

| In-Plane Translation | 9±5 Å | yu.edu.jo |

Perturbation Theories for Intermolecular Interactions

To accurately model the behavior of this compound, computational studies utilize a combination of theoretical methods to calculate the intermolecular interaction energies. These energies are determined for various molecular arrangements, including stacking and in-plane interactions, at different separation distances (e.g., 6 Å for stacking and 8 Å for in-plane modes). yu.edu.jo The total interaction energy is typically expressed as the sum of long-range and short-range components. researchgate.netasianpubs.org A key preliminary step in these calculations is the determination of net atomic charges and dipole moments for each atom in the molecule, often using semi-empirical methods like the Complete Neglect of Differential Overlap (CNDO/2). yu.edu.joresearchgate.netresearchgate.net

The long-range intermolecular interactions in this compound are evaluated using a modified Rayleigh–Schrödinger perturbation theory. yu.edu.joresearchgate.netresearchgate.net This quantum mechanical approach allows for the calculation of different energy components, including electrostatic, polarization, and dispersion energies. asianpubs.org The electrostatic term, which arises from the charge distribution of the molecules, is particularly significant in determining the molecular arrangement. asianpubs.org This method is applied to understand how pairs of molecules interact and orient themselves, which is fundamental to the formation of liquid crystal phases. asianpubs.orgresearchgate.net

The modified Rayleigh–Schrödinger perturbation theory is employed in conjunction with the multicentered-multipole expansion method. researchgate.netresearchgate.netresearchgate.net This expansion represents the charge distribution of each molecule as a series of multipoles (monopoles, dipoles, etc.) located at multiple sites within the molecule. asianpubs.org This detailed representation allows for a more accurate calculation of the electrostatic interaction energies between molecules, especially for complex, non-spherical molecules like this compound. researchgate.netasianpubs.org

While perturbation theory effectively handles long-range forces, short-range interactions, which include repulsive forces due to electron cloud overlap, are described by a more empirical approach. researchgate.netasianpubs.org For this compound, a six-exponential potential function (often noted as a '6-exp' potential) is commonly used to model these interactions. yu.edu.joresearchgate.netresearchgate.net This function accounts for the strong repulsion that occurs when molecules get very close to each other, providing a necessary counterbalance to the attractive long-range forces. asianpubs.org

Prediction of Phase Behavior and Thermodynamic Properties

The interaction energy values calculated through the methods described above are crucial inputs for statistical thermodynamics calculations. researchgate.netyu.edu.jo These calculations allow for the prediction of macroscopic thermodynamic properties and the phase behavior of the compound at various temperatures. researchgate.net

By analyzing the interaction energies of numerous molecular configurations, thermodynamic potentials such as the Helmholtz free energy (A) and entropy (S) can be determined. researchgate.netresearchgate.net The relative Helmholtz free energy (ΔA) and relative entropy (ΔS) are particularly important. researchgate.net These values help to identify the most energetically favorable and stable molecular arrangements, which correspond to the observed liquid crystal phases. researchgate.netresearchgate.net For instance, the stability of the nematic phase of this compound has been analyzed by calculating these thermodynamic properties at room temperature (300K) and at its nematic-isotropic transition temperature (416K). yu.edu.joresearchgate.net

The table below presents the calculated minimum interaction energies for different configurations of this compound (NOBA) molecules, both in a pure state and when dissolved in the polar aprotic solvent dimethylformamide (DMF). yu.edu.jo These energy values are fundamental for calculating the subsequent thermodynamic properties.

| Interaction Mode | Condition | Minimum Interaction Energy (kcal/mole) |

|---|---|---|

| In-plane | Pure NOBA | -1.7634 |

| In-plane | NOBA in DMF | -0.0464 |

The combined results from the relative free energy (ΔA) and relative entropy (ΔS) data allow for the prediction of multi-phase phenomena. researchgate.netresearchgate.net The existence and stability of the nematic and smectic phases of this compound can be understood through this theoretical framework. researchgate.net By examining how ΔA and ΔS change with temperature and molecular arrangement, researchers can predict the transition temperatures between the crystalline, smectic, nematic, and isotropic liquid phases. yu.edu.joresearchgate.net These computational studies are essential for analyzing the behavior of the molecule in different environments, such as in various solvents, and for predicting its properties for potential thermodynamic applications. researchgate.net

Applications and Advanced Materials Incorporating 4 Nonyloxy Benzoic Acid

Utilization in Liquid Crystal Display Technologies

4-(Nonyloxy)benzoic acid is a fundamental component in the synthesis of thermotropic liquid crystals, which are pivotal materials for liquid crystal display (LCD) technologies. The compound's molecular structure, featuring a rigid benzoic acid core and a flexible nonyloxy tail, allows it to exhibit distinct liquid crystalline phases, such as nematic and smectic phases, upon changes in temperature. These mesophases are essential for the functioning of LCDs, where the alignment of liquid crystal molecules is controlled by an electric field to modulate light and create images.

The performance of display devices is heavily dependent on the optical properties of the liquid crystal material, such as birefringence (the difference between the extraordinary and ordinary refractive indices). Studies on p-n-nonyloxy benzoic acid (9OBA) have shown that its birefringence can be enhanced by dispersing nanoparticles like citrate-capped gold nanoparticles. This enhancement is attributed to the strong van der Waals interactions between the nanoparticles and the liquid crystal molecules, which improves the molecular alignment. researchgate.net An increase in birefringence can lead to a wider viewing angle, making such nanocomposites highly valuable for advanced display applications. researchgate.net

The phase transition behavior of this compound is a key factor in its application. It demonstrates enantiotropic liquid crystalline behavior, meaning it can transition between crystalline, smectic, nematic, and isotropic phases through heating or cooling. The nematic phase, which is widely utilized in most LCD applications, is observed in a specific temperature range and is characterized by a "schlieren" texture under polarized light.

Table 1: Phase Transition Temperatures of this compound

| Transition | Temperature |

|---|---|

| Crystalline to Smectic C | Varies with experimental conditions |

| Smectic C to Nematic | 92.2 °C |

| Nematic to Isotropic | 115.9 °C |

Note: Transition temperatures can be influenced by factors such as purity and the presence of dopants or nanoparticles.

Integration in Optoelectronic Devices

The unique electro-optical properties of this compound make it a valuable material for various optoelectronic devices beyond standard displays. dntb.gov.ua These devices leverage the ability of the liquid crystal to alter its optical state in response to external electrical or optical stimuli. The development of hydrogen-bonded liquid crystal complexes, sometimes involving ferroelectric nanoparticles, is a key area of research for creating advanced optoelectronic materials. dntb.gov.ua

Investigations into materials like this compound focus on understanding their optical characteristics to create novel devices. nih.gov Computational studies and density functional theory (DFT) are employed to predict and analyze the optoelectronic properties, guiding the design of new materials for specific applications. nih.gov Furthermore, research has shown that the thermodynamic and electrical properties of this compound can be modified, for instance by using Li-ion beam irradiation, allowing for the tailoring of its characteristics for specialized optoelectronic uses. science.gov

Liquid crystals derived from this compound are integral to the development of optical switches. researchgate.net These devices control the transmission of light by switching the liquid crystal between different alignment states. The response time, spontaneous polarization, and tilt angle are critical parameters that determine the performance of these switches. bohrium.com

One area of active research is the use of antiferroelectric liquid crystals (AFLCs) in tristate switching devices. bohrium.com Mixtures containing nonyloxybenzoic acid derivatives can exhibit an antiferroelectric SmCA* phase over a wide temperature range. bohrium.com The switching process in this phase is studied through transmission intensity-voltage characteristics and electro-optical response in the form of hysteresis curves. bohrium.com Additionally, flexoelectro-optic switching in chiral nematic liquid crystals represents another advanced mechanism being explored for fast-switching devices. tandfonline.com The dynamic character of linear, calamitic (rod-shaped) hydrogen-bonded liquid crystals makes them particularly suitable for optical materials used in modulation and switching.

The sensitivity of the liquid crystalline state to external conditions makes materials like this compound suitable for sensor applications. researchgate.net The ordered structure of a liquid crystal can be disrupted by the presence of analytes, leading to a detectable optical change. This principle is the basis for sensors that can detect a variety of chemical and biological substances. researchgate.net

Research into the thermodynamic and separation properties of similar liquid crystals, such as 4-(Decyloxy)benzoic acid, provides insight into their potential for sensor development. researchgate.net Using techniques like inverse gas chromatography, scientists can evaluate the surface properties and selectivity of these materials. For instance, determining the dispersive surface energy and acidity-basicity constants helps in understanding how the liquid crystal will interact with different molecules, which is crucial for designing selective sensors for structural isomers. researchgate.net

Role in Antenna Design and Microwave Applications

Liquid crystals, including this compound (often abbreviated as 9OBA), are emerging as functional materials for reconfigurable antennas and other microwave devices. researchgate.net Their dielectric properties can be tuned by applying an external voltage, which alters the orientation of the liquid crystal molecules. This tunability allows for the dynamic modification of antenna characteristics such as operating frequency and radiation pattern.

Research has demonstrated the use of nematic liquid crystals in designing novel antennas for C-band and X-band microwave applications. researchgate.net In such designs, the liquid crystal is typically used as a dielectric substrate whose properties can be controlled. This leads to the development of frequency-reconfigurable antennas that can adapt to different communication standards, such as LTE and WiMAX. The ability to alter the antenna's frequency electronically eliminates the need for mechanical adjustments, leading to more compact and versatile communication systems.

Development of Supramolecular Assemblies

A significant area of research involving this compound is its use in creating supramolecular assemblies through self-organization, primarily driven by hydrogen bonding. nih.gov The carboxylic acid group on the benzoic acid molecule can form strong, directional hydrogen bonds with other molecules that are either proton donors or acceptors. dntb.gov.ua

This interaction is a powerful tool for constructing new liquid crystalline structures. When this compound is mixed with other compounds, such as other alkylbenzoic acids or guanazole, it can form binary complexes that exhibit liquid crystalline phases, sometimes in temperature ranges where the individual components are not mesomorphic. dntb.gov.ua This phenomenon, known as induced mesomorphism, is a testament to the stabilizing effect of hydrogen bonding on the ordered liquid crystal state.

The resulting supramolecular structures are of great interest because their properties can be finely tuned by changing the constituent molecules. This approach allows for the creation of a wide variety of mesophases, including nematic and smectic phases, and provides a pathway to novel materials for the advanced applications discussed previously. dntb.gov.uanih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name | Abbreviation / Synonym |

|---|---|

| This compound | 9OBA, p-nonyloxy benzoic acid |

| 4-(Decyloxy)benzoic acid | - |

| Guanazole | - |

| Lithium | Li |

Two-Dimensional Supramolecular Assemblies

The molecular structure of this compound, featuring a terminal carboxylic acid group and a long nonyloxy tail, facilitates its self-assembly into well-ordered, two-dimensional (2D) supramolecular structures. The primary driving force behind this assembly is the formation of robust hydrogen bonds between the carboxylic acid moieties of two adjacent molecules. This interaction typically results in the formation of a stable dimer.

These dimers, acting as larger building blocks, then organize themselves through weaker van der Waals forces between the aligned nonyloxy chains. This hierarchical self-assembly process leads to the creation of extended 2D sheets or lamellar structures, which are characteristic of its liquid crystalline phases. researchgate.net The formation of these supramolecular assemblies is a key feature of many hydrogen-bonded liquid crystals, where the collective behavior of non-covalently linked molecules gives rise to novel material properties. researchgate.netrecentscientific.com The stability and nature of these assemblies can be influenced by temperature, leading to different liquid crystal phases such as nematic and smectic. researchgate.net Studies on similar systems, like those involving other alkoxy benzoic acids, have shown that the introduction of other molecules can modify these hydrogen-bonded networks, leading to new supramolecular complexes with unique thermal behaviors. researchgate.netlongdom.org

Composite Materials Development

Nano-Dispersed Liquid Crystal Compounds

This compound serves as an excellent host matrix for the creation of nano-dispersed liquid crystal (NDLC) compounds. These materials are formed by dispersing a small amount of nanoparticles into the liquid crystal host. The introduction of nanoparticles can significantly alter the physical properties of the host material, leading to enhanced performance for specific applications. For instance, the dispersion of Fe3O4 nanoparticles into p-n-nonyloxybenzoic acid (referred to as 9OBA in studies) has been shown to modify its phase transition behavior. rjpbcs.com Research indicates that such dispersions can lead to a reduction in the transition temperatures while simultaneously increasing the thermal range of the nematic phase, a desirable property for display technologies. rjpbcs.comrjpbcs.com The uniform dispersion of the nanoparticles within the liquid crystal is crucial and is often achieved by dissolving the nanoparticles in a solvent, mixing with the liquid crystal in its isotropic state, and then allowing the solvent to evaporate. rjpbcs.comrjpbcs.com

Dispersion with Nanoparticles (e.g., Gold, Fe3O4)

The properties of this compound-based composites are highly dependent on the nature of the dispersed nanoparticles.

Gold (Au) Nanoparticles: The dispersion of citrate-capped gold nanoparticles into this compound (9oba) has been systematically studied. researchgate.netresearchgate.net The presence of these nanoparticles is confirmed through techniques like UV-Vis spectroscopy and Scanning Electron Microscopy (SEM), which also helps to verify the homogeneous distribution within the liquid crystal matrix. researchgate.netresearchgate.net A key finding is that the introduction of gold nanoparticles leads to a significant increase in the birefringence of the material. researchgate.net This enhancement is attributed to strong van der Waals interactions between the nanoparticles and the liquid crystal molecules. researchgate.net Consequently, the orientational order parameter (S), a measure of the alignment of the liquid crystal molecules, is also enhanced. This effect has been quantified using various internal field models. The increase in the order parameter is a valuable outcome for developing advanced liquid crystal display (LCD) devices with improved viewing angles. researchgate.netresearchgate.net

Table 1: Effect of Gold Nanoparticle (GNP) Dispersion on the Order Parameter (S) of this compound (9oba) Data sourced from spectroscopic studies. researchgate.net

| GNP Concentration | Order Parameter (S) Increase (%) |

| Low | 1.47% |

| High | 25.32% |

Table 2: Phase Transition Temperature Changes in 9OBA with Fe3O4 Nanoparticle Dispersion Data based on findings from nano-dispersed liquid crystal studies. rjpbcs.com

| Property | Pure 9OBA | 9OBA with 1 wt% Fe3O4 |

| Transition Temperatures | Standard | Reduced |

| Nematic Thermal Range | Standard | Increased by 4 to 5 °C |

Fire Retardant Materials

This compound has been utilized as a key intermediate in the synthesis of complex, high-performance fire retardant materials. rsc.orgrsc.org In one notable study, it was used as a precursor (designated as intermediate 2b) to create arms of a six-armed cyclotriphosphazene (B1200923) core molecule. rsc.orgrsc.org The synthesis involves the alkylation of methyl 4-hydroxybenzoate (B8730719) with 1-bromononane (B48978) to produce methyl 4-(nonyloxy)benzoate, which is then converted to this compound. rsc.orgrsc.org This benzoic acid derivative is further processed and ultimately attached to the central phosphorus-nitrogen ring structure.

Potential in Medicinal Chemistry Research

The structural backbone of this compound, a substituted benzoic acid, is a common motif in medicinal chemistry, suggesting its potential as a building block or lead compound in drug discovery. sigmaaldrich.com While extensive research on its direct medicinal applications is not widespread, its potential is inferred from several areas. The compound is noted for its use in the preparation of medicinal compounds and has been associated with potential antimicrobial and anticancer research. sigmaaldrich.com The proposed mechanisms for such biological activities include the ability to inhibit enzymes, modulate cellular receptors, or induce apoptosis (programmed cell death) in cancer cells.

Furthermore, the broader class of benzoic acid derivatives has been investigated for various therapeutic targets. For example, some benzoic acid derivatives have been studied as potential inhibitors of acetylcholinesterase (AChE), an enzyme relevant to Alzheimer's disease. science.gov Other research has focused on 4-(alkoxyphenyl)benzoic acids as inhibitors of phosphodiesterase IV (PDE-IV), a target for treating inflammatory diseases. acs.org These examples highlight the versatility of the benzoic acid scaffold in interacting with biological targets, making this compound a compound of interest for further investigation and as a synthetic intermediate in medicinal chemistry.

Future Research Directions and Emerging Trends

Exploration of New Derivatization Pathways

Future research will likely focus on creating new derivatives of 4-(Nonyloxy)benzoic acid to fine-tune its material properties. While it serves as an intermediate for liquid crystals, new synthetic routes can unlock a wider range of applications. sigmaaldrich.com The primary route for modification is through the carboxylic acid group, allowing for esterification and amidation reactions.

Esterification: The synthesis of ester derivatives is a common strategy. For example, reacting this compound with various alcohols, including those with chiral centers or photoresponsive moieties, can lead to new ferroelectric or photomechanical liquid crystals. sigmaaldrich.comspiedigitallibrary.org An example includes the synthesis of this compound 4-{[(E)-4-butyl-phenylimino]-methyl}-3-hydroxy-phenyl ester. lookchem.com

Amide Synthesis: Reaction with amines to form amides introduces different hydrogen bonding capabilities, potentially altering the self-assembly and mesophase behavior.

Supramolecular Co-crystals: A significant area of exploration is the formation of co-crystals and hydrogen-bonded complexes. nih.gov By combining this compound with other molecules, such as pyridines or other benzoic acid derivatives, researchers can create supramolecular liquid crystals with tailored properties. nih.govscience.govscience.gov These non-covalent derivatization pathways are efficient for generating materials with novel phase behaviors, such as induced smectic phases, that are not present in the individual components. nih.gov

These derivatization strategies allow for the systematic modification of molecular shape, polarity, and intermolecular interactions, which are crucial for controlling the liquid crystalline properties.

Advanced Computational Modeling for Complex Systems

Computational modeling has become an indispensable tool for understanding the behavior of liquid crystalline materials. For this compound and its derivatives, methods like Density Functional Theory (DFT) and semi-empirical methods such as CNDO/2 have been used to investigate molecular structure, intermolecular interactions, and phase stability. nih.govyu.edu.joresearchgate.net

Future research will move towards more sophisticated and predictive computational models:

Multi-scale Modeling: Combining quantum mechanical calculations (for electronic properties and short-range interactions) with classical molecular dynamics (for large-scale assembly and phase behavior) will provide a more complete picture of these systems. This approach can simulate the behavior of thousands of molecules over longer timescales, offering insights into phase transitions and defect dynamics.

Solvent and Environmental Effects: Advanced models will more accurately incorporate the effects of different solvents or the presence of ions. yu.edu.joresearchgate.net This is crucial for applications where the material might be in a composite or exposed to various environmental conditions. For instance, modeling has been used to study the behavior of alkoxy benzoic acids in solvents like Dimethyl sulfoxide (B87167) (DMSO). researchgate.net

Predictive Material Design: The ultimate goal is to use computational screening to design new derivatives of this compound with specific, desired properties before they are synthesized in the lab. By simulating how changes in the molecular structure (e.g., alkyl chain length, substituent groups) affect the mesophases, researchers can accelerate the discovery of new functional materials. nih.gov

| Computational Method | Primary Application | Key Insights Gained | Future Direction |

|---|---|---|---|

| Density Functional Theory (DFT) | Calculating molecular geometry, electronic structure, and intermolecular interaction energies. nih.gov | Supports experimental findings on mesomorphic behavior and reactivity. nih.gov | Integration into multi-scale models for higher accuracy in complex systems. |

| CNDO/2 Method | Estimating net atomic charges and dipole moments. yu.edu.jo | Understanding charge distribution and its effect on molecular interactions. yu.edu.jo | Replacement by more modern semi-empirical methods or DFT for improved accuracy. |

| Molecular Dynamics (MD) | Simulating the collective behavior and phase transitions of molecules. nih.gov | Predicting phase transition temperatures and visualizing molecular self-assembly. nih.gov | Simulating response to external stimuli (e.g., electric fields, mechanical stress). |

| Perturbation Theory | Calculating long-range intermolecular interaction energies. yu.edu.joresearchgate.net | Characterizing the forces that stabilize liquid crystal phases. yu.edu.jo | Developing more accurate force fields for classical simulations. |

Investigation of this compound in Responsive Materials

Responsive materials, or "smart" materials, that change their properties in response to external stimuli are a major focus of modern materials science. This compound is a promising building block for such materials due to the sensitivity of its liquid crystal phases to environmental changes.

Thermo-responsive Materials: The well-defined phase transitions of this compound make it an excellent candidate for applications based on temperature changes, such as thermometers, thermal sensors, and smart windows that adjust their transparency with temperature. researchgate.net

Radiation-responsive Materials: Research has shown that irradiating this compound with an ion beam can significantly alter its phase transition temperatures and improve the thermal stability of its mesophases. science.govresearchgate.netresearchgate.net This opens up possibilities for creating materials where properties can be precisely tuned using radiation, potentially for data storage or creating patterned surfaces.

Photo-responsive Systems: By incorporating photo-switchable molecules (e.g., azobenzenes) into systems containing this compound, either through doping or covalent bonding, it is possible to create materials that respond to light. spiedigitallibrary.org Such materials could find use in light-driven actuators, optical shutters, and rewritable optical media. researchgate.net

The inherent anisotropy of the liquid crystal phases is key to these applications, as changes in molecular alignment induced by a stimulus can lead to large changes in the macroscopic optical or mechanical properties of the material.

Bio-Inspired Applications and Biomimetic Systems

The self-assembling nature of this compound and its derivatives offers intriguing possibilities for creating systems that mimic biological structures and functions. The cell membrane, a fluid and ordered assembly of lipid molecules, is a prime example of a biological liquid crystal.

Mimicking Cellular Membranes: The amphiphilic character of this compound, with its polar carboxylic acid head and nonpolar nonyloxy tail, is reminiscent of lipids. Future work could explore the formation of vesicles or lamellar structures (mimicking the lipid bilayer) from this compound or its derivatives, potentially for use in drug delivery systems. nih.gov

Biosensors: Liquid crystals are highly sensitive to surface events. A surface coated with this compound could be designed to change its optical appearance upon the binding of a specific biomolecule (e.g., a protein or DNA). This disruption of the liquid crystal's uniform alignment provides a label-free method for detection, forming the basis of a biosensor. researchgate.net

Antimicrobial Surfaces: Some benzoic acid derivatives have shown antimicrobial activity. cyberleninka.ru Research could investigate whether surfaces formed from this compound or its complexes could inhibit biofilm formation, a bio-inspired strategy to prevent microbial contamination.

Synergistic Effects in Multi-Component Liquid Crystal Systems

It is rare that a single compound possesses all the desired properties for a specific application. nih.gov Therefore, a major trend in liquid crystal research is the study of multi-component mixtures, where synergistic interactions between components lead to enhanced or entirely new behaviors.

Q & A

Q. What are the recommended synthetic routes for 4-(Nonyloxy)benzoic acid, and how do reaction conditions influence yield and purity?